molecular formula C12H9ClN4OS2 B2693808 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 690960-11-3

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2693808
CAS No.: 690960-11-3
M. Wt: 324.8
InChI Key: UUJJALCDZOJQHI-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted at position 5 with a 4-chlorophenyl group and at position 3 with a thioacetamide moiety. The 4-chlorophenyl substituent contributes to lipophilicity, which may improve membrane permeability, while the thioacetamide group offers hydrogen-bonding capabilities critical for target interactions .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c13-8-3-1-7(2-4-8)9-5-19-11-15-16-12(17(9)11)20-6-10(14)18/h1-5H,6H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJJALCDZOJQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides, leading to the formation of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles . The reaction conditions often include the use of catalysts such as CuCl2·2H2O and 1,10-phenanthroline in water as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes oxidation under controlled conditions. For example:

Reagent/ConditionsProductYield (%)Reference
H<sub>2</sub>O<sub>2</sub> in acetic acidSulfoxide derivative75–80
KMnO<sub>4</sub> in acetoneSulfone derivative60–65

Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The reaction is pH-sensitive, with acidic conditions favoring sulfone formation.

Nucleophilic Substitution

The chlorine atom on the 4-chlorophenyl group and the acetamide’s carbonyl oxygen are reactive sites:

Aromatic Chlorine Substitution

NucleophileConditionsProductReference
NH<sub>3</sub> (g)Ethanol, 70°C, 6 hr4-Aminophenyl analog
NaSHDMF, 100°C, 4 hr4-Mercaptophenyl derivative

The reaction follows an S<sub>N</sub>Ar mechanism, where electron-withdrawing groups (e.g., triazole) activate the aromatic ring for nucleophilic attack.

Acetamide Functionalization

The carbonyl group participates in condensation reactions:

  • Hydrazide formation : Reacts with hydrazine hydrate in ethanol to yield hydrazide derivatives (80–85% yield) .

  • Schiff base synthesis : Condenses with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form imine linkages .

Cyclization Reactions

The compound’s nitrogen atoms facilitate cyclization:

Reagent/ConditionsProductApplicationReference
NaH in DMF, 120°C, 8 hrTricyclic thiazolo-triazoleAnticancer lead compound
POCl<sub>3</sub>, refluxFused pyridine-triazole systemEnzyme inhibition studies

Cyclization often proceeds via intramolecular nucleophilic attack, forming five- or six-membered rings . For example, treatment with NaH in DMF induces deprotonation at the triazole nitrogen, followed by ring closure .

Acid-Base Reactivity

The triazole and thiazole nitrogens exhibit pH-dependent behavior:

SitepK<sub>a</sub>Protonation State (pH 7.4)Reference
Triazole N-22.8Deprotonated
Thiazole N5.1Partially protonated

Protonation enhances solubility in acidic media, while deprotonation under basic conditions increases nucleophilicity at adjacent carbons.

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzene)Key Influencing Factor
Chlorine substitution12× fasterElectron-withdrawing triazole
Thioether oxidation8× fasterProximity to aromatic system
Cyclization20× fasterIntramolecular H-bonding

Mechanistic Insights

  • Oxidation : The thioether’s lone pairs on sulfur coordinate with oxidizing agents, forming a sulfonium ion intermediate before oxygen insertion.

  • Substitution : Resonance stabilization of the Meisenheimer intermediate accelerates S<sub>N</sub>Ar reactions at the 4-chlorophenyl group.

  • Cyclization : Base-mediated deprotonation generates a nucleophilic nitrogen, which attacks electrophilic carbons within the molecule .

This reactivity profile underscores the compound’s utility in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Mechanism of Action : The incorporation of thiazole and triazole rings has been associated with significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Case Study : In a study by Evren et al. (2019), various thiazole derivatives were synthesized and tested against human lung adenocarcinoma cells (A549). The results indicated that compounds with similar structural features exhibited strong selectivity and cytotoxicity against cancer cell lines with IC50 values significantly lower than standard treatments like cisplatin .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial effects:

  • Research Findings : A study published in the Journal of Medicinal Chemistry discusses the synthesis of triazole derivatives that showed promising antibacterial and antifungal activities. The thiazole moiety enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .
  • Case Study : In vitro tests revealed that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide:

Structural FeatureActivity TypeObservations
Thiazole RingAnticancerEnhances apoptosis in cancer cell lines
Triazole SubstitutionAntimicrobialImproves binding affinity to microbial targets
Chlorophenyl GroupSelectivityIncreases potency against specific cancer types

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological targets, which can inhibit enzyme activity or disrupt cellular processes. This interaction can lead to cytotoxic effects in cancer cells or antimicrobial effects against bacteria and fungi.

Comparison with Similar Compounds

(a) 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide (Compound 1)

  • Core : Thiazolo[2,3-c][1,2,4]triazole.
  • Substituents: Phenyl (position 5); pyrrolidinophenyl-acetamide (position 3).
  • Properties : Synthesized via ethyl acetate extraction and column chromatography. Exhibits antimicrobial activity via FabI inhibition, though less potent than reference compound H127 .

(b) N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (Compound 33)

  • Substituents: 4-Trifluoromethylphenyl (position 5); morpholinophenyl-acetamide (position 3).
  • Properties: Yield: 76%; m.p. 250–253°C.
  • Comparison : The 4-chlorophenyl group in the target compound is less electron-withdrawing than CF₃, which may reduce binding affinity but improve metabolic stability.

(c) Ethyl 2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Substituents : Phenyl (position 5); ester-linked benzothiophene (position 3).
  • Properties: Complex ester substituent reduces solubility compared to acetamide derivatives. No bioactivity data reported .
  • Comparison : The acetamide group in the target compound likely enhances solubility and target specificity compared to bulky ester moieties.

Triazinoquinazoline Derivatives

(a) 2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide

  • Core: Triazinoquinazoline.
  • Substituents : Phenyl (position 3); thiadiazole-acetamide (position 6).
  • Properties : Yield: 89.4% (method A); m.p. 295–297°C. Higher melting point suggests stronger crystalline packing vs. thiazolotriazoles .
  • Comparison: The triazinoquinazoline core is bulkier, possibly limiting membrane permeability compared to the target compound’s compact thiazolotriazole system.

(b) 2-{[3-(4-Methoxyphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(1,3,4-thiadiazol-2-yl)acetamide

  • Substituents : 4-Methoxyphenyl (position 3); thiadiazole-acetamide (position 6).
  • Properties: Yield: 78.5% (method A); m.p. 304–306°C.
  • Comparison : The 4-chlorophenyl group in the target compound is more hydrophobic than methoxyphenyl, favoring interactions with hydrophobic enzyme pockets.

Triazinoindole and Other Triazole Derivatives

(a) N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide

  • Core: Triazinoindole.
  • Substituents : Methyl (position 5); 4-chlorophenyl-acetamide (position 3).
  • Comparison: The triazinoindole core may confer distinct activity profiles compared to the target’s thiazolotriazole, which is smaller and more rigid.

(b) Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates

  • Core : 1,2,4-Triazole.
  • Substituents : Phenethyl (position 5); alkylimidate (position 3).
  • Imidate esters may hydrolyze in vivo, reducing stability compared to acetamides .
  • Comparison : The target compound’s thioacetamide group offers superior hydrolytic stability and hydrogen-bonding capacity.

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has gained attention in medicinal chemistry due to its complex heterocyclic structure and potential biological activities. This compound features a thiazole ring fused with a triazole ring and a chlorophenyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The IUPAC name for this compound is 2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide . The synthesis typically involves several steps:

  • Formation of Thiosemicarbazide : Reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate.
  • Cyclization : The intermediate is cyclized with α-bromoacetophenone under basic conditions.
  • Final Substitution : Nucleophilic substitution of the thiazole ring with p-tolyl acetamide.

This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies using the MTT assay have shown that derivatives of thiazole-based compounds possess IC50 values in the range of 2.32 µg/mL to 10.10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationship (SAR) indicated that modifications in substituents significantly affect potency .
CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eMCF-75.36
5-FUMCF-7Control

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism of Action : It has been shown to inhibit the growth of Gram-negative bacteria such as E. coli, functioning as a prodrug activated by cysteine synthase A (CysK). This inhibition is crucial in combating multi-drug resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, thiazole-based compounds have been explored for their anti-inflammatory effects:

  • Research Findings : Studies indicate that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although specific data on this compound is still limited.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives against cancer cell lines and reported significant activity improvements when incorporating specific functional groups like methyl or ethoxy substituents on the phenyl ring .
  • Clinical Trials : Thiazole-containing compounds are under investigation in clinical trials for their potential as novel anticancer agents due to their selective toxicity towards tumor cells compared to normal cells.

Q & A

Q. What are the established synthetic routes for 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, and what analytical techniques confirm its structural integrity?

Answer: The synthesis typically involves multi-step reactions starting with substituted 1,2,4-triazole precursors. For example, 1,2,4-triazole derivatives are functionalized via nucleophilic substitution or condensation reactions with thiol-containing acetamide moieties . Key steps include:

  • Sulfuration : Introducing the thioether group using thiourea or similar sulfur donors.
  • Cyclization : Forming the thiazolo-triazole core under controlled temperature and pH.

Structural confirmation relies on:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹), while ¹H NMR confirms proton environments (e.g., aromatic protons from the 4-chlorophenyl group at δ 7.2–7.8 ppm) .
  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents verifies purity and individuality .

Q. How is the purity of this compound assessed during synthesis, and what methods mitigate degradation?

Answer:

  • Purity Assessment :

    • Mass Balance Analysis : Post-synthesis, mass balance calculations (e.g., comparing theoretical vs. experimental yields) ensure minimal degradation. For example, studies report >98% mass balance when using HPLC with UV detection at 254 nm .
    • Stability Testing : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 48 hours) identify labile functional groups .
  • Mitigation Strategies :

    • Storage : Anhydrous conditions (argon atmosphere) and low temperatures (-20°C) prevent hydrolysis of the thioether bond.
    • Inert Solvents : Use aprotic solvents like DMF or DMSO during synthesis to avoid unintended solvolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Answer: Computational approaches like quantum chemical reaction path searches (e.g., using density functional theory, DFT) predict transition states and energetics for key steps like cyclization or sulfuration. For instance:

  • Reaction Pathway Screening : Tools like GRRM or Gaussian identify low-energy pathways, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction yields (e.g., selecting DCM over THF for higher polarity) .

These methods reduce development time by >30% and improve yield reproducibility .

Q. How can researchers resolve contradictions in degradation data, such as unexpected byproduct formation?

Answer:

  • Hypothesis-Driven Analysis :

    • Byproduct Identification : LC-MS or GC-MS detects degradation products (e.g., hydrolyzed acetamide or dechlorinated intermediates).
    • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in aqueous conditions) traces oxygen incorporation in hydrolysis byproducts .
  • Statistical Validation :

    • Design of Experiments (DoE) : Factorial designs test variables (pH, temperature) to isolate degradation drivers. For example, pH >8.0 accelerates thioether cleavage .

Q. What strategies are employed to modify the compound’s structure for enhanced pharmacological activity while minimizing toxicity?

Answer:

  • Bioisosteric Replacement :

    • Replace the 4-chlorophenyl group with fluorinated analogs (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Salt Formation : Carboxylic acid derivatives (e.g., sodium salts) enhance water solubility and reduce acute toxicity (LD₅₀ >500 mg/kg in murine models) .

  • Toxicity Prediction :

    • In Silico Models : Tools like ProTox-II predict hepatotoxicity risks based on structural descriptors (e.g., sulfur content) .

Q. How should researchers design experiments to assess the compound’s antimicrobial activity, given limited prior data?

Answer:

  • Screening Framework :

    • Strain Selection : Prioritize ESKAPE pathogens (e.g., Staphylococcus aureus, Candida albicans) for initial MIC (Minimum Inhibitory Concentration) assays .
    • Mode of Action : Fluorescence assays (e.g., SYTOX Green uptake) test membrane disruption potential.
  • Dose-Response Validation :

    • Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .

Q. What advanced techniques characterize the compound’s solid-state properties for formulation development?

Answer:

  • Polymorph Screening :

    • PXRD (Powder X-ray Diffraction) : Identifies crystalline vs. amorphous forms.
    • DSC (Differential Scanning Calorimetry) : Measures melting points and thermal stability (e.g., decomposition above 200°C) .
  • Solubility Enhancement :

    • Co-Crystallization : Co-formers like succinic acid improve aqueous solubility by 5–10× .

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